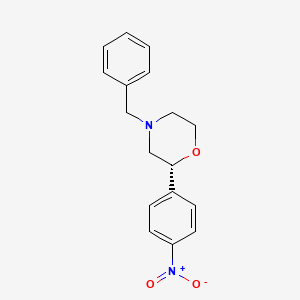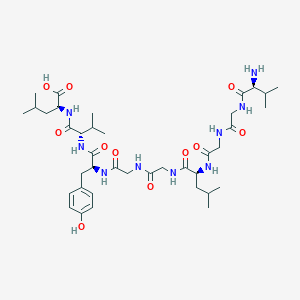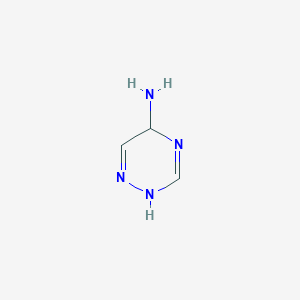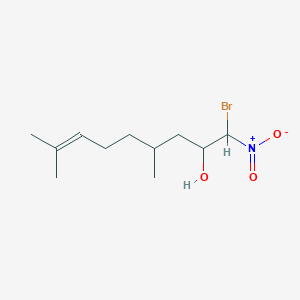
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a benzyl group and a nitrophenyl group attached to the morpholine ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Benzyl-2-(4-nitrophenyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 4-nitrobenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the benzyl or nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride, hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Reduction of the nitro group: 4-Benzyl-2-(4-aminophenyl)morpholine.
Oxidation of the benzyl group: 4-Carboxy-2-(4-nitrophenyl)morpholine.
Substitution reactions: Various substituted morpholine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of (2R)-4-Benzyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can act as a hydrogen bond acceptor, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the benzyl group, making it less lipophilic.
4-Benzylmorpholine: Lacks the nitrophenyl group, reducing its electron transfer capabilities.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring, altering its chemical properties.
Uniqueness
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the benzyl and nitrophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920802-50-2 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
(2R)-4-benzyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C17H18N2O3/c20-19(21)16-8-6-15(7-9-16)17-13-18(10-11-22-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI-Schlüssel |
CVGSZGFRQBEGPV-KRWDZBQOSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)

![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)


![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)


![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
